molecular formula C6H12O5 B1664073 2-deoxy-D-glucose CAS No. 154-17-6

2-deoxy-D-glucose

Katalognummer: B1664073
CAS-Nummer: 154-17-6
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: VRYALKFFQXWPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Desoxy-D-glucose is a glucose molecule in which the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents it from undergoing further glycolysis, making it a non-metabolizable glucose analog. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment and as an antiviral agent .

Synthetic Routes and Reaction Conditions:

    From Glucal and its Derivatives: One common method involves the use of glucal derivatives.

    From D-glucose: Another method involves the direct conversion of D-glucose.

    Industrial Production Methods: Industrially, 2-Desoxy-D-glucose can be produced using chitin as a starting material.

Types of Reactions:

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action
2-DG acts primarily by inhibiting glycolysis, which is the metabolic pathway most cancer cells rely on for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. By mimicking glucose but lacking the necessary hydroxyl group at the second carbon position, 2-DG disrupts glucose metabolism in tumor cells, leading to reduced ATP production and cell death through apoptosis .

Case Studies and Findings

  • Breast Cancer : A study demonstrated that 2-DG treatment resulted in significant apoptosis in human breast cancer cell lines. The treatment led to increased expression of the Glut1 transporter protein, facilitating higher uptake of 2-DG and subsequent cell death .
  • Combination Therapies : Research indicates that combining 2-DG with traditional chemotherapeutic agents can enhance anti-tumor effects. For example, it has been shown to improve the efficacy of low-dose radiation therapy against various malignancies .
Cancer Type Mechanism Outcome
Breast CancerGlycolysis inhibitionInduction of apoptosis
GlioblastomaMetabolic trappingReduced tumor growth
Ovarian CancerSynergistic effect with chemotherapyIncreased survival rates

Antiviral Applications

COVID-19 Treatment
Recently, 2-DG has been evaluated for its potential in treating COVID-19. It inhibits the replication of SARS-CoV-2 by limiting glycolysis in infected cells, thus reducing viral load . In clinical trials conducted in India, 2-DG was found to decrease the need for supplemental oxygen in patients with moderate to severe COVID-19 .

Inflammation and Metabolic Disorders

Anti-inflammatory Properties
2-DG has shown promise in reducing inflammation associated with various conditions. Studies indicate that it can inhibit pro-inflammatory cytokine production and mitigate oxidative stress in models of acute lung injury and colitis . This property is particularly relevant for conditions exacerbated by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Imaging and Tracer Applications

Positron Emission Tomography (PET)
The radioisotope derivative of 2-DG, specifically 18F^{18}F-fluoro-2-deoxy-D-glucose (FDG), is widely used in PET imaging to assess glucose metabolism in tissues. This application is crucial for diagnosing and staging cancers, as it provides insights into tumor metabolism and viability .

Application Methodology Significance
Cancer DiagnosisFDG-PET ImagingAssessing metabolic activity of tumors
Brain MetabolismQuantitative autoradiographyEvaluating cerebral glucose utilization

Future Perspectives

The ongoing research into 2-DG highlights its versatility as a therapeutic agent across various medical fields. Future studies are needed to establish optimal dosing regimens and further elucidate its mechanisms of action. The potential for developing broad-spectrum antiviral therapies based on 2-DG's inhibitory effects on glycolysis presents an exciting avenue for future research .

Wirkmechanismus

2-Desoxy-D-glucose exerts its effects primarily by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate. This metabolite cannot be further processed by phosphoglucose isomerase, leading to the inhibition of glycolysis and subsequent depletion of cellular ATP. This mechanism is particularly effective in hypoxic cancer cells, which rely heavily on glycolysis for energy production .

Vergleich Mit ähnlichen Verbindungen

2-Desoxy-D-glucose ist einzigartig in seiner Fähigkeit, die Glykolyse zu hemmen. Ähnliche Verbindungen umfassen:

Jedes dieser Analoga hat einzigartige Eigenschaften, die es für bestimmte Anwendungen geeignet machen, aber 2-Desoxy-D-glucose bleibt eine Schlüsselverbindung aufgrund seiner breiten Palette von Wirkungen und potenziellen therapeutischen Anwendungen.

Biologische Aktivität

2-Deoxy-D-glucose (2-DG) is a glucose analog that has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article delves into the mechanisms of action, therapeutic applications, and recent research findings related to 2-DG.

2-DG is a non-metabolizable glucose analog that primarily inhibits glycolysis, leading to a depletion of cellular ATP. Its actions can be summarized as follows:

  • Inhibition of Glycolysis : 2-DG competes with glucose for phosphorylation by hexokinase, thereby inhibiting the first step of glycolysis and leading to reduced energy production in cells .
  • Cell Cycle Arrest : The compound induces cell cycle inhibition and apoptosis in various cancer cell lines, particularly under hypoxic conditions .
  • Induction of Unfolded Protein Response (UPR) : 2-DG has been shown to trigger UPR, which can lead to apoptosis in certain contexts .

Cancer Treatment

2-DG's ability to inhibit glycolysis makes it a promising candidate for cancer therapy, particularly for tumors that exhibit the Warburg effect—where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

  • In Vitro Studies : Research indicates that 2-DG effectively reduces cell viability in breast cancer cell lines by activating apoptotic pathways, as evidenced by increased caspase-3 activity and PARP cleavage .
  • Radiotherapy Enhancement : Clinical studies have shown that combining 2-DG with radiotherapy enhances tumor cell sensitivity while protecting normal tissues. A Phase I/II trial demonstrated improved survival rates and quality of life in patients with gliomas when treated with 2-DG prior to radiation therapy .
Study TypeFindings
In VitroInduces apoptosis in breast cancer cells; inhibits growth .
Clinical TrialEnhances radiotherapy effects; improves patient outcomes in glioma .
Animal ModelsReduces tumor growth in xenograft models; enhances CAR T-cell activity .

Viral Infections

Recent studies have highlighted 2-DG's potential as an antiviral agent, particularly against SARS-CoV-2.

  • COVID-19 Treatment : In clinical trials conducted in India, 2-DG was found to limit viral replication and improve clinical outcomes in patients with moderate to severe COVID-19. Patients receiving 90 mg/kg/day showed significantly faster recovery times compared to those receiving standard care alone .

Case Studies and Clinical Trials

  • Glioma Patients : A Phase I/II trial involving over 100 patients demonstrated that the addition of 2-DG to radiotherapy led to a moderate increase in survival rates without significant toxicity .
  • COVID-19 Patients : A randomized Phase II trial indicated that patients treated with 2-DG experienced shorter times to recovery and discharge compared to those receiving standard treatment alone, suggesting its efficacy as an adjunct therapy for COVID-19 .

Safety Profile

While generally well-tolerated, some patients have reported mild side effects resembling hypoglycemia, including nausea and restlessness. These effects were transient and did not lead to significant complications during trials .

Eigenschaften

IUPAC Name

3,4,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYALKFFQXWPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-17-6, 1949-89-9
Record name D-Glucose, 2-deoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-arabino-Hexose, 2-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-deoxy-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-deoxy-D-galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DEOXY-D-GLUCOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-deoxy-D-glucose
Reactant of Route 2
2-deoxy-D-glucose
Reactant of Route 3
2-deoxy-D-glucose
Reactant of Route 4
2-deoxy-D-glucose
Reactant of Route 5
2-deoxy-D-glucose
Reactant of Route 6
2-deoxy-D-glucose
Customer
Q & A

A: 2DG, a glucose analog, enters cells via glucose transporters but cannot be fully metabolized. [] It competitively inhibits glucose phosphorylation by hexokinase, the first enzyme in the glycolytic pathway. [, , ] This inhibition disrupts glucose metabolism and downstream energy production, ultimately leading to various cellular responses. [, , , ]

A: Studies on perfused rat hearts indicate that both catecholamines and insulin influence 2DG uptake. [] While catecholamines stimulate 2DG transport through a Ca2+-dependent mechanism involving alpha and beta receptors, insulin utilizes both Ca2+-dependent and -independent pathways. [] Furthermore, Ca2+ appears to play a role in maintaining the activated transport state initiated by both epinephrine and insulin. []

A: 2DG incorporation into glycogen has been observed in rat brains, although it accounts for a small fraction of total brain 14C after a 2-[14C]deoxyglucose pulse. [] In the context of glycoprotein synthesis, both GDP-deoxyglucose and UDP-deoxyglucose have been shown to inhibit the incorporation of glucose from UDP-glucose into essential precursors, dolichyl phosphate glucose and dolichyl pyrophosphate oligosaccharides. [] This inhibition ultimately disrupts the glucosylation of lipid intermediates and consequently affects glycoprotein formation. []

ANone: The molecular formula of 2-deoxy-D-glucose is C6H12O5, and its molecular weight is 164.16 g/mol. For detailed spectroscopic data, refer to specialized chemical databases.

A: The 2-[14C]deoxyglucose autoradiographic method allows for measuring glucose utilization rates in specific brain regions. [] After administering 2-[14C]deoxyglucose, the radioactive product, 2-[14C]deoxyglucose-6-phosphate, accumulates in tissues proportionally to glucose consumption. [] Quantitative autoradiography then measures the concentration of this product, providing a visual representation of relative glucose consumption rates in different brain areas. [, , , ]

A: The “flip-flop” effect refers to the inverse correlation observed between the uptake of FDG and a second radiotracer in certain malignancies like thyroid cancer and neuroendocrine tumors. [] This phenomenon highlights the importance of considering the specific characteristics of each tumor type when interpreting PET/CT results. []

A: While FDG is commonly used, F-18 fluoride ion serves as an alternative skeletal tracer in PET imaging for detecting bone metastases. [] Studies have shown that F-18 fluoride ion effectively detects bone metastases, especially in cases of sclerotic disease, and may provide complementary information to FDG-PET scans. []

A: Research shows that 2DG interacts with facilitative glucose transporters (GLUTs). [, ] GLUTs exhibit different affinities for 2DG, with GLUT3 having the highest and GLUT2 the lowest. [, ] This difference in affinity influences the rate of 2DG uptake and its subsequent effects on glucose metabolism in different cell types.

A: Yes, studies on a monocyte-macrophage cell line (RAW 264.7) show that 2DG uptake and transporter affinity for glucose increase rapidly (within minutes) upon activation of the respiratory burst. [] This acute regulation is mediated by tyrosine kinases and protein kinase C activity. []

A: The conserved QLS motif in the seventh transmembrane helix of high-affinity GLUTs (1, 3, and 4) plays a crucial role in substrate selection and determining the Km for 2DG transport. [] Replacing this motif with HVA in GLUT2 (a low-affinity transporter) alters its substrate specificity and kinetics. [] These findings suggest that the QLS motif interacts with the C-1 position of D-glucose, influencing substrate recognition and transport. []

A: Studies on mouse 3T3-L1 cells expressing the human HepG2 glucose transporter (GLUT1) reveal that while insulin regulates the membrane distribution of both mouse GLUT1, GLUT4, and expressed human GLUT1, the increased basal sugar uptake due to human GLUT1 expression does not affect the insulin-stimulated increase in 2DG uptake. [] This suggests a complex interplay between glucose transporter isoforms and insulin signaling in regulating glucose uptake. []

A: Research using L6 myocytes indicates that exposure to triacylglycerol reduces insulin-stimulated 2DG uptake, suggesting that triacylglycerol accumulation in muscle cells might directly contribute to insulin resistance. [] This effect appears to be independent of the insulin receptor and might involve the diacylglycerol second messenger pathway. []

A: In isolated rat pancreas, 2DG does not stimulate insulin secretion, unlike glucose and mannose. [] Additionally, 2DG does not block glucose-stimulated insulin secretion. [] This suggests that insulin secretion is triggered by a specific metabolite or product of glucose metabolism. []

A: Research suggests that in cancer cells relying heavily on glycolysis, 2DG, by inhibiting glycolysis, can deplete the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which is crucial for glutathione synthesis. [] This depletion, in turn, hinders the ability of cancer cells to mitigate reactive oxygen species, making them more vulnerable to cell death. []

A: Studies on diet-induced obese rats show that these rats exhibit reduced basal 2DG uptake in the central amygdaloid nucleus, a brain region involved in feeding behavior. [] This finding suggests that alterations in neuronal activity within specific brain areas might contribute to the development of obesity. []

A: Research on rat astrocytes chronically exposed to ethanol shows that LPA can mitigate ethanol-induced disruptions in actin organization and normalize 2DG uptake. [] This protective effect of LPA highlights its potential as a therapeutic agent against ethanol-induced cellular damage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.